Epoxy Fluor 7
Overview
Description
Mechanism of Action
Pharmacokinetics
, which suggests it may have good bioavailability
Action Environment
The environment can influence the action, efficacy, and stability of CMNPO. For instance, the compound is more stable in aqueous solution. Additionally, the compound’s activity can be monitored using a specific assay that produces a highly fluorescent product when the substrate epoxide is hydrolyzed . This suggests that the compound’s activity can be influenced by the presence of certain substances in the environment.
Biochemical Analysis
Biochemical Properties
The compound is used as a substrate in the assay for sEH . The hydrolysis of the compound by sEH produces the highly fluorescent 6-methoxy-2-naphthaldehyde . This reaction can be analyzed using an excitation wavelength of 330 nm and emission wavelength of 465 nm .
Cellular Effects
The cellular effects of Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate are not well-studied. It is known that sEH, the enzyme that this compound inhibits, plays a role in various cellular processes. Inhibition of sEH by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for sEH . The compound is hydrolyzed by sEH to produce a highly fluorescent product . This reaction can be used to monitor the activity of sEH, providing insights into the enzyme’s function and potential as a therapeutic target .
Temporal Effects in Laboratory Settings
Metabolic Pathways
Given its role as a substrate for sEH, it is likely involved in the metabolic pathways of this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epoxy Fluor 7 involves the esterification of cyano (6-methoxy-2-napthalenyl)methyl with [(2,3)-3-phenyloxiranyl]methyl ester. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity, which is typically ≥98% .
Chemical Reactions Analysis
Types of Reactions: Epoxy Fluor 7 primarily undergoes hydrolysis when catalyzed by soluble epoxide hydrolase. This reaction results in the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde .
Common Reagents and Conditions: The hydrolysis reaction is facilitated by soluble epoxide hydrolase under aqueous conditions. The reaction is monitored at excitation and emission wavelengths of 330 nm and 465 nm, respectively .
Major Products: The major product formed from the hydrolysis of this compound is 6-methoxy-2-naphthaldehyde, which exhibits strong fluorescence .
Scientific Research Applications
Epoxy Fluor 7 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a fluorescent substrate for soluble epoxide hydrolase, allowing researchers to monitor enzyme activity in various biological samples . This compound is also used in high-throughput screening assays to identify potential inhibitors of soluble epoxide hydrolase, which may have therapeutic applications in treating hypertension and systemic inflammation .
Comparison with Similar Compounds
- NEPC (Naphthyl Ethylene Diamine Dihydrochloride)
- CMNPC (Cyano (6-methoxy-2-napthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid)
Uniqueness: Epoxy Fluor 7 is unique due to its high stability in aqueous solutions and its superior sensitivity compared to previously used colorimetric substrates like NEPC. It offers about two-fold better sensitivity, making it a preferred choice for monitoring soluble epoxide hydrolase activity .
Properties
IUPAC Name |
[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHFVICVWRKCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate a suitable candidate for a rapid kinetic assay targeting sEH?
A1: The research highlights that this specific compound exhibits a "comparatively high specific activity with human sEH" []. This means it effectively interacts with the enzyme and is rapidly converted, making it ideal for a rapid kinetic assay designed to measure enzyme activity in the presence of potential inhibitors. The compound's ability to generate a measurable signal upon interaction with sEH allows for real-time monitoring of enzyme activity, crucial for understanding the kinetics of inhibition.
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